molecular formula C7H6N4O B7580549 1H-imidazo[4,5-b]pyridine-5-carboxamide

1H-imidazo[4,5-b]pyridine-5-carboxamide

Cat. No. B7580549
M. Wt: 162.15 g/mol
InChI Key: MOWLJLMCOGKKOJ-UHFFFAOYSA-N
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Description

1H-imidazo[4,5-b]pyridine-5-carboxamide is a heterocyclic compound with potential applications in scientific research. It is a member of the imidazopyridine family and has been studied for its potential use in drug discovery and development.

Scientific Research Applications

  • Functionalization Reactions : Yıldırım et al. (2005) studied the functionalization reactions involving 1H-pyrazole-3-carboxamide and 3H-imidazo[4,5-b] pyridine derivatives. They explored the synthesis and structures of these compounds, providing insights into their chemical behavior and potential applications (Yıldırım, Kandemirli, & Demir, 2005).

  • Antituberculotic Activity : Bukowski and Janowiec (1996) synthesized derivatives of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid, including its amide, nitrile, thioamide, amidoxime, and hydrazide, and investigated their antituberculotic activity. This study contributes to understanding the potential medical applications of these compounds (Bukowski & Janowiec, 1996).

  • Antimycobacterial Lead Series : Ramachandran et al. (2013) developed imidazo[1,2-a]pyridine-8-carboxamides as novel antimycobacterial leads, highlighting their synthesis and structure-activity relationship. They emphasized these compounds as selective inhibitors of Mycobacterium tuberculosis (Ramachandran et al., 2013).

  • PARP-1 Inhibitors for Cancer Treatment : Zhu et al. (2015) explored imidazo[4,5-c]pyridine-7-carboxamide derivatives as poly(ADP-ribose) polymerase (PARP) inhibitors, focusing on their application in cancer treatment. Their work led to the identification of a potent PARP-1 inhibitor (Zhu et al., 2015).

  • Spectral and Structural Studies : Lorenc et al. (2008) conducted vibrational spectral and X-ray studies on 1H-imidazo[4,5-b]pyridine and its methyl derivatives. Their work involved density functional theory calculations, providing insights into the molecular structure and stability of these compounds (Lorenc et al., 2008).

  • Antimicrobial Activity : Dayakar et al. (2016) investigated the antimicrobial activity of various derivatives of 1H-Imidazo[4,5-b]pyridines, including thiazolidinone, triazinanethione, and oxadiazinanethione derivatives. This study contributes to the potential antimicrobial applications of these compounds (Dayakar, Jeyanthi, & Sujatha, 2016).

  • Solid-phase Synthesis : Kamal et al. (2007) developed a solid-phase synthesis method for imidazo[1,2-a]pyridine-8-carboxamides. Their research provides a versatile method for synthesizing these compounds, which can be useful in various chemical and pharmaceutical applications (Kamal et al., 2007).

properties

IUPAC Name

1H-imidazo[4,5-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-6(12)4-1-2-5-7(11-4)10-3-9-5/h1-3H,(H2,8,12)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWLJLMCOGKKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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